托特罗定
概述
描述
索利菲南是一种主要用于治疗膀胱过度活动症和神经源性逼尿肌过度活动的毒蕈碱受体拮抗剂。它以商品名维希卡销售。 索利菲南通过减少膀胱收缩来缓解失禁、尿频和尿急等症状 .
科学研究应用
作用机制
索利菲南是一种竞争性毒蕈碱受体拮抗剂。它对 M3、M1 和 M2 毒蕈碱受体的亲和力最高。在膀胱中,80% 的毒蕈碱受体是 M2,而 20% 是 M3。 索利菲南对 M3 受体的拮抗作用阻止了逼尿肌的收缩,而对 M2 受体的拮抗作用可能会阻止膀胱平滑肌的收缩 。这种作用有助于减少膀胱收缩并缓解膀胱过度活动症的症状。
生化分析
Biochemical Properties
Solifenacin interacts with muscarinic acetylcholine receptors, specifically the M2 and M3 receptors . It acts as an antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various cellular responses including contraction of smooth muscles .
Cellular Effects
By blocking the action of acetylcholine on muscarinic receptors, Solifenacin reduces the contraction of smooth muscles in the bladder, thereby reducing urinary urgency and frequency . This impacts cell signaling pathways related to muscle contraction and relaxation .
Molecular Mechanism
Solifenacin exerts its effects at the molecular level by binding to the muscarinic acetylcholine receptors and blocking their activation . This prevents the downstream effects of receptor activation, including intracellular signaling pathways that lead to muscle contraction .
Temporal Effects in Laboratory Settings
Solifenacin has a terminal elimination half-life of approximately 45 to 68 hours . This long half-life allows for once-daily dosing . The stability and long-term effects of Solifenacin on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Solifenacin have been studied at various dosages . The drug has been shown to be effective at reducing urinary frequency and urgency, with higher doses generally leading to greater effects .
Metabolic Pathways
Solifenacin undergoes N-oxidation at the quinuclidin ring by cytochrome P450, though the exact enzymes are not revealed in the literature . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation . Only Solifenacin and the 4R-hydroxy metabolite are pharmacologically active .
Transport and Distribution
Solifenacin has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . This suggests that the drug is widely distributed in the body and can reach various tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Solifenacin localizes to the cell membrane where the muscarinic acetylcholine receptors are located .
准备方法
索利菲南可以通过多种方法合成。一种有效的方法包括使奎宁环丁烷-3-醇与双(芳基)碳酸酯反应形成(3R)-1-氮杂双环[2.2.2]辛烷-3-基 4-芳基碳酸酯。 然后在惰性气氛下用(1S)-1-苯基-1,2,3,4-四氢异喹啉处理该中间体以形成索利菲南碱,然后将其转化为其药学上可接受的盐 。另一种方法包括通过用双(4-硝基苯基)碳酸酯处理将(3R)-奎宁环丁烷-3-醇活化为混合活性碳酸酯衍生物。 然后在环境温度下使活性碳酸酯与对映体纯净的胺反应,无需使用任何碱,从而提供对映体纯净的索利菲南,总收率为 90% .
化学反应分析
索利菲南经历了几种类型的化学反应:
氧化: 索利菲南在奎宁环丁烷环上经历细胞色素 P450 酶的 N-氧化.
羟基化: 四氢异喹啉酮环被 CYP3A4、CYP1A1 和 CYP2D6 4R-羟基化.
葡糖醛酸化: 索利菲南可以进行直接葡糖醛酸化.
这些反应中常用的试剂包括细胞色素 P450 酶和葡糖醛酸化剂。 这些反应形成的主要产物是 4R-羟基代谢物和 4R-羟基 N-氧化代谢物 .
相似化合物的比较
索利菲南通常与其他抗胆碱能药物如奥昔布宁、托特罗定和达非那新进行比较。 虽然所有这些化合物都用于治疗膀胱过度活动症,但索利菲南因其改善的治疗指数而闻名,它提供了相当的疗效,但潜在的副作用更少 。其他类似化合物包括:
奥昔布宁: 以其疗效而闻名,但口干发生率较高。
托特罗定: 与索利菲南具有类似的疗效,但副作用特征不同。
达非那新: 另一种具有类似作用机制的抗胆碱能药物.
属性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048289 | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
242478-37-1 | |
Record name | Solifenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242478-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solifenacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-136 | |
Record name | Solifenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Solifenacin acts as a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype. [] This action inhibits acetylcholine-induced bladder smooth muscle contractions, thus reducing bladder overactivity. []
A: Solifenacin exhibits higher selectivity for M3 receptors compared to M1, M2, M4, and M5 subtypes. [] This selectivity profile contributes to its favorable side effect profile compared to less selective antimuscarinic agents like oxybutynin. []
A: By blocking M3 receptors, solifenacin increases bladder capacity, decreases detrusor muscle contractions, and reduces the sensation of urgency to void. [] This ultimately leads to a decrease in OAB symptoms like urinary frequency, urgency, and incontinence. []
A: Solifenacin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme. [] Therefore, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase solifenacin exposure and may necessitate dosage adjustments. []
A: Yes, patients with renal impairment, particularly severe renal impairment, exhibit higher exposure and prolonged elimination half-life of solifenacin. [] This may necessitate a lower starting dose (5 mg once daily) in patients with severe renal impairment. []
A: The standard recommended starting dose of solifenacin is 5 mg once daily. [] This dose can be increased to 10 mg once daily for improved efficacy, but with a potential increase in the risk of dry mouth. []
A: Yes, studies in anesthetized rats demonstrated that solifenacin effectively increased bladder capacity and decreased maximum intravesical pressure, indicating a reduction in bladder overactivity. []
A: Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of solifenacin in significantly reducing OAB symptoms like urinary frequency, urgency, and incontinence episodes compared to placebo. [, , , ]
A: The most common adverse event associated with solifenacin is dry mouth, which is typically mild in severity. [] Other reported side effects include constipation, blurred vision, and headache. [, , ]
A: As a CYP3A4 substrate, solifenacin's metabolism can be inhibited by strong CYP3A4 inhibitors like ketoconazole, potentially leading to increased drug exposure. [] Dosage adjustments may be necessary when co-administering solifenacin with such medications.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying solifenacin and its metabolites in plasma samples. [, ] This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring.
A: Yes, validated LC-MS/MS methods have been developed for the simultaneous quantification of solifenacin and tamsulosin in biological samples. [, ] These methods enable the study of pharmacokinetic interactions and optimize dosing regimens for combination therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。